molecular formula C21H22N4O2S2 B2698490 (4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone CAS No. 1904217-57-7

(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone

Cat. No. B2698490
CAS RN: 1904217-57-7
M. Wt: 426.55
InChI Key: FUQYBKCKNHBFFY-UHFFFAOYSA-N
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Description

(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C21H22N4O2S2 and its molecular weight is 426.55. The purity is usually 95%.
BenchChem offers high-quality (4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

In vitro evaluations have revealed that Ziprasidone Related Compound D possesses antimicrobial properties. It has been tested against gram-positive pathogenic strains such as Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermidis, and Streptococcus pyogens . Further studies could explore its potential as a novel antimicrobial agent.

Solubility Enhancement Studies

Researchers have investigated the solubility of Ziprasidone Related Compound D in acidic solutions. Understanding its solubility profile is crucial for drug formulation and delivery systems. By optimizing solubility, scientists aim to enhance drug bioavailability and therapeutic efficacy .

Spectrophotometric Analysis

The compound’s interaction with gold (III) ions has been studied spectrophotometrically. Ziprasidonehydrochloride (ZPN) forms a pink-colored complex with gold (III) in aqueous solutions at pH 5.0. This property could be exploited for analytical purposes, such as drug quantification or detection .

Chemical Synthesis and Characterization

Ziprasidone Related Compound D serves as a reference standard for quality control and analytical purposes. Its synthesis, purification, and characterization are essential for ensuring consistency and reliability in pharmaceutical research and development .

properties

IUPAC Name

[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-[2-(thiolan-3-yloxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S2/c26-21(17-5-3-8-22-20(17)27-15-7-13-28-14-15)25-11-9-24(10-12-25)19-16-4-1-2-6-18(16)29-23-19/h1-6,8,15H,7,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQYBKCKNHBFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=C(C=CC=N2)C(=O)N3CCN(CC3)C4=NSC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone

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